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Compound of Interest

Compound Name: 11-Bromoundecanoic acid

Cat. No.: B048718 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 11-
bromoundecanoic acid, a bifunctional organic compound utilized in synthetic organic

chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols

for acquiring these spectra.

Core Spectral Data
The spectral data for 11-bromoundecanoic acid is summarized below, providing key insights

into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for 11-
bromoundecanoic acid are presented below. The data was acquired in deuterated chloroform

(CDCl₃).

¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.5 Singlet (broad) 1H -COOH

3.41 Triplet 2H Br-CH₂-

2.35 Triplet 2H -CH₂-COOH

1.85 Quintet 2H Br-CH₂-CH₂-

1.63 Quintet 2H -CH₂-CH₂-COOH

1.2-1.4 Multiplet 12H -(CH₂)₆-

Note: Data are estimated from the spectrum available from ChemicalBook.[1]

¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~180.1 C=O

~34.1 Br-CH₂-

~33.9 -CH₂-COOH

~32.8 Br-CH₂-CH₂-

~29.3 -(CH₂)₆-

~29.1 -(CH₂)₆-

~28.7 -(CH₂)₆-

~28.1 -(CH₂)₆-

~24.7 -CH₂-CH₂-COOH

Note: Data are estimated from the spectrum available from ChemicalBook.[2]

Infrared (IR) Spectroscopy
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IR spectroscopy measures the vibrations of atoms in a molecule and is used to determine the

functional groups present. The characteristic absorption bands for 11-bromoundecanoic acid
are listed below.

Wavenumber (cm⁻¹) Intensity Assignment

~2917, ~2849 Strong C-H stretch (alkane)

~1708 Strong C=O stretch (carboxylic acid)

~1465 Medium C-H bend (alkane)

~1290 Medium C-O stretch (carboxylic acid)

~930 Broad
O-H bend (carboxylic acid

dimer)

~646 Medium C-Br stretch

Note: Data are estimated from the gas-phase IR spectrum provided by the NIST Chemistry

WebBook.[3]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the sample with high-

energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge (m/z)

ratios provide information on the molecular weight and structure of the compound.

m/z Relative Intensity (%)
Tentative Fragment
Assignment

60 100 [CH₃COOH₂]⁺

73 75 [C₃H₅O₂]⁺

55 70 [C₄H₇]⁺

41 65 [C₃H₅]⁺

185/187 10 [M - C₄H₇O₂]⁺

264/266 <5 [M]⁺ (Molecular Ion)
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Note: Data are derived from the mass spectrum provided by the NIST Chemistry WebBook.

The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) results in characteristic M/M+2

isotope patterns for bromine-containing fragments.[4]

Experimental Protocols
The following sections describe standardized methodologies for the acquisition of spectral data

for solid organic compounds like 11-bromoundecanoic acid.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 5-10 mg of 11-bromoundecanoic acid.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example: 300 MHz Spectrometer):

Spectrometer: Bruker AVANCE 300 or equivalent.

¹H NMR:

Observe Frequency: 300 MHz

Pulse Angle: 30°

Acquisition Time: ~3.4 s

Relaxation Delay: 1.0 s

Number of Scans: 16

¹³C NMR:

Observe Frequency: 75 MHz

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C2834051&Mask=26F
https://www.benchchem.com/product/b048718?utm_src=pdf-body
https://www.benchchem.com/product/b048718?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pulse Program: Proton-decoupled

Pulse Angle: 30°

Acquisition Time: ~1.8 s

Relaxation Delay: 2.0 s

Number of Scans: 1024

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation:

Place approximately 1-2 mg of 11-bromoundecanoic acid into an agate mortar.

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

Transfer a portion of the powder to a pellet die.

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a

transparent or translucent pellet.

Instrument Parameters:

Spectrometer: PerkinElmer Spectrum Two, Bruker Tensor, or equivalent FT-IR

spectrometer.
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Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum should be run using an empty sample holder or a

pure KBr pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the spectrometer.

Acquire the spectrum. The final spectrum is presented as percent transmittance or

absorbance versus wavenumber.

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction:

The sample is introduced into the ion source, typically via a direct insertion probe for solid

samples or after separation by Gas Chromatography (GC).

The sample is vaporized by heating under high vacuum.

Ionization:

The gaseous sample molecules are bombarded with a beam of electrons, typically with an

energy of 70 eV.

This causes the molecules to ionize and fragment.

Mass Analysis:

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

The resulting positive ions are accelerated and separated based on their mass-to-charge

(m/z) ratio.
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Detection:

An electron multiplier or similar detector records the abundance of each ion.

The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Workflow and Pathway Visualization
The following diagrams illustrate the logical flow of spectral analysis for a chemical compound.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Analysis & Interpretation
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Data Integration for Structural Confirmation

NMR Data
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Proposed Structure:
11-Bromoundecanoic Acid
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-COOH, C-Br)

MS Data
(Molecular Weight,

Fragmentation Pattern)

Confirmed Structure

Consistent Data

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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